Cas no 953202-48-7 (N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide)

N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide structure
953202-48-7 structure
商品名:N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide
CAS番号:953202-48-7
MF:C19H17FN2O2
メガワット:324.348888158798
CID:6416183
PubChem ID:16878853

N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide
    • N-(3,4-dimethylphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
    • N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
    • F5001-0625
    • AKOS024487066
    • 953202-48-7
    • インチ: 1S/C19H17FN2O2/c1-12-3-8-16(9-13(12)2)21-19(23)11-17-10-18(24-22-17)14-4-6-15(20)7-5-14/h3-10H,11H2,1-2H3,(H,21,23)
    • InChIKey: XZBUISGLFUORLW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1=CC(CC(NC2C=CC(C)=C(C)C=2)=O)=NO1

計算された属性

  • せいみつぶんしりょう: 324.12740595g/mol
  • どういたいしつりょう: 324.12740595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5001-0625-50mg
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
50mg
$160.0 2023-09-10
Life Chemicals
F5001-0625-5μmol
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5001-0625-20μmol
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
20μmol
$79.0 2023-09-10
Life Chemicals
F5001-0625-2mg
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
2mg
$59.0 2023-09-10
Life Chemicals
F5001-0625-3mg
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
3mg
$63.0 2023-09-10
Life Chemicals
F5001-0625-25mg
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
25mg
$109.0 2023-09-10
Life Chemicals
F5001-0625-30mg
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
30mg
$119.0 2023-09-10
Life Chemicals
F5001-0625-10mg
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
10mg
$79.0 2023-09-10
Life Chemicals
F5001-0625-2μmol
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5001-0625-40mg
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953202-48-7
40mg
$140.0 2023-09-10

N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide 関連文献

N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamideに関する追加情報

Comprehensive Overview of N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide (CAS No. 953202-48-7)

N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide, with the CAS number 953202-48-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of both fluorophenyl and dimethylphenyl groups in its structure enhances its potential for interactions with biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.

The compound's unique structure, featuring a 1,2-oxazole core, contributes to its stability and reactivity, which are critical for its applications in medicinal chemistry. Researchers have investigated its potential as a kinase inhibitor or receptor modulator, aligning with current trends in targeted therapy and precision medicine. The 4-fluorophenyl moiety, in particular, is a common pharmacophore in drug design, often associated with improved bioavailability and metabolic stability. These attributes make N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide a promising candidate for further development in drug discovery pipelines.

In recent years, the demand for small-molecule inhibitors and heterocyclic compounds has surged, driven by advancements in high-throughput screening and computational chemistry. This compound's CAS no. 953202-48-7 is frequently searched in academic and industrial databases, reflecting its relevance in contemporary research. Its potential applications span areas such as cancer research, neurodegenerative diseases, and anti-inflammatory therapies, topics that are highly searched in scientific and medical communities.

Synthetic routes for N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide often involve multi-step organic reactions, including condensation, cyclization, and acylation processes. These methods are optimized to achieve high yields and purity, which are essential for pharmacological studies. The compound's molecular weight and solubility properties are also critical parameters for formulation scientists, as they influence its delivery and efficacy in biological systems.

From an SEO perspective, keywords such as "oxazole derivatives in drug discovery", "fluorophenyl compounds", and "CAS 953202-48-7 applications" are frequently queried by researchers and industry professionals. This reflects the growing interest in structure-activity relationships (SAR) and the development of next-generation therapeutics. By addressing these topics, this overview aims to provide valuable insights while enhancing its visibility in search engine results.

In conclusion, N-(3,4-dimethylphenyl)-2-5-(4-fluorophenyl)-1,2-oxazol-3-ylacetamide (CAS No. 953202-48-7) represents a compelling area of study in modern chemistry and pharmacology. Its structural features and potential applications align with current research trends, making it a noteworthy compound for further exploration. As the scientific community continues to uncover its mechanisms and benefits, this compound is poised to play a significant role in the future of drug development and biomedical innovation.

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